molecular formula C11H13Cl2NO4S B2922697 4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid CAS No. 832742-36-6

4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid

Cat. No.: B2922697
CAS No.: 832742-36-6
M. Wt: 326.19
InChI Key: SZMLIHJSNXUOCQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid involves several steps. One common synthetic route includes the reaction of benzoic acid with bis(2-chloroethyl)sulfamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-[Bis(2-chloroethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

4-[Bis(2-chloroethyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

4-[Bis(2-chloroethyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S/c12-5-7-14(8-6-13)19(17,18)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMLIHJSNXUOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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